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Compound of Interest

6-chloro-1-hexyl-3,3,4,4,5,5-d6
Compound Name:

alcohol
CAS No.: 1219794-83-8
Cat. No.: B1148495

Get Quote

Executive Summary

This technical guide provides an in-depth analysis of 6-Chloro-1-hexanol-d6 (CAS: 1219794-
83-8), a stable isotope-labeled analog of 6-chloro-1-hexanol.[1] Primarily utilized as an Internal
Standard (IS) in quantitative mass spectrometry (LC-MS/GC-MS), this compound enables
precise normalization of matrix effects and recovery losses during the bioanalysis of alkylating
agents and pharmaceutical intermediates.[1] This document details its molecular identity,
physicochemical properties, synthesis pathways, and analytical protocols.

Chemical Identity & Molecular Formula[2][3][4][5][6]
[7][8]

The accurate characterization of 6-Chloro-1-hexanol-d6 relies on distinguishing its specific
isotopic labeling pattern.[1] The most commercially relevant isomer, often designated simply as
"6-chloro-1-hexyl-d6 alcohol,” is deuterated at the 3, 4, and 5 positions of the hexyl chain.[1]

Molecular Specifications
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Parameter Specification

Chemical Name 6-Chloro-1-hexanol-d6

Specific Isomer 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol
CAS Number 1219794-83-8

Molecular Formula CeH7DsCIO

Molecular Weight (Average) 142.66 g/mol

Exact Mass (Monoisotopic) 142.1032 Da

Parent Compound 6-Chloro-1-hexanol (CAS: 2009-83-8)

Mass Calculation Logic

The molecular weight shift (+6 Da) is critical for mass spectral resolution.[1]
e Carbon (Cs): 6 x 12.011 = 72.066[1]

e Hydrogen (H7): 7 x 1.008 = 7.056[1]

e Deuterium (Ds): 6 x 2.014 = 12.084[1]

e Chlorine (CI): 1 x 35.453 = 35.453[1]

e Oxygen (O): 1 x 15.999 = 15.999[1]

» Total Average MW: ~142.66 g/mol [1]

Structural Characterization

The following diagram illustrates the chemical structure of the 3,3,4,4,5,5-d6 isomer. Note the
specific placement of deuterium atoms, which are strategically located to avoid exchangeable
positions (like the hydroxyl proton) or positions susceptible to immediate metabolic oxidation
(alpha to the hydroxyl), ensuring label stability.
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6-Chloro-1-hexanol-d6 Structure
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Caption: Structural diagram of 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol highlighting the stable
deuterium incorporation sites.

Synthesis & Isotopic Purity[1]
Synthetic Pathway

The synthesis of 6-chloro-1-hexanol-d6 typically diverges from the standard industrial hydration
of 1,6-dichlorohexane.[1] Instead, it requires a high-fidelity reduction of deuterated precursors
to ensure isotopic enrichment >98%.[1]

e Precursor Selection: The process often begins with Adipic acid-3,3,4,4,5,5-d6 or

-Caprolactone-d6.[1]

e Reduction: The deuterated acid/lactone is reduced (using LiAlH4 or borane) to form 1,6-
Hexanediol-3,3,4,4,5,5-d6.[1]

» Selective Chlorination: The diol undergoes selective mono-chlorination using HCl/Toluene or
Cyanuric Chloride to yield the final 6-chloro-1-hexanol-d6 product.[1]

Isotopic Enrichment Importance

For use as an internal standard, the "d0" (unlabeled) contribution must be minimized (<0.5%) to
prevent interference with the analyte signal.

e Atom % D: Typically = 99%.[1]
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e Chemical Purity: 2 97% (GC).[1]

Analytical Applications (Protocol)

This compound is the gold standard for quantifying 6-chloro-1-hexanol impurities in
pharmaceutical alkylating agents (e.g., busulfan analogs) or environmental samples.[1]

Internal Standard Workflow

The following Graphviz workflow outlines the self-validating protocol for using this IS in LC-
MS/MS analysis.
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Caption: Analytical workflow demonstrating the use of 6-Chloro-1-hexanol-d6 to correct for
extraction efficiency and matrix effects.
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Mass Spectrometry Parameters

When developing an MRM (Multiple Reaction Monitoring) method, use the following transitions:
« lonization: ESI Positive (often as [M+H]+ or [M+NH4]+ adducts) or El (for GC-MS).[1]
e Q1 Mass (Parent):

o Analyte (d0): ~137.1 m/z ([M+H]+)[1]

o IS (d6): ~143.1 m/z ([M+H]+)[1]

« Interference Check: Ensure the "d0" contribution in the IS channel is negligible (Blank + IS
injection).

Handling & Stability

o Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Deuterated compounds
are hygroscopic; moisture can lead to H/D exchange if protons are labile (though C-D bonds
here are stable).[1]

 Stability: The primary degradation pathway is dehydrohalogenation (loss of HCI) to form
hexenol derivatives, especially upon exposure to base or heat.[1]

o Safety: Treat as a potential alkylating agent.[1] Wear nitrile gloves and use a fume hood.[1]

References

» National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for
CID 74828, 6-Chloro-1-hexanol. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 6-Chloro-1-hexanol | C6H13CIO | CID 74828 - PubChem [pubchem.ncbi.nlm.nih.gov]

e To cite this document: BenchChem. [Technical Whitepaper: Characterization and
Applications of 6-Chloro-1-hexanol-d6[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1148495/docs#technical-whitepaper-
characterization-and-applications-of-6-chloro-1-hexanol-d6-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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